3-(3-PENTYLOXIRANYL)-2E-PROPENOL
CAS No.:
Cat. No.: VC13784173
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18O2 |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (E)-3-(3-pentyloxiran-2-yl)prop-1-en-1-ol |
| Standard InChI | InChI=1S/C10H18O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,8-11H,2-4,6-7H2,1H3/b8-5+ |
| Standard InChI Key | VPMZOOZBXGDKSS-VMPITWQZSA-N |
| Isomeric SMILES | CCCCCC1C(O1)C/C=C/O |
| SMILES | CCCCCC1C(O1)CC=CO |
| Canonical SMILES | CCCCCC1C(O1)CC=CO |
Introduction
Structural Characterization and Nomenclature
The IUPAC name 3-(3-pentyloxiran-2-yl)prop-2-en-1-ol delineates its structure:
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Oxirane ring: A three-membered cyclic ether with oxygen bonded to two adjacent carbons. The numbering specifies the pentyl group at position 3 of the oxirane.
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Pentyl substituent: A five-carbon alkyl chain attached to the oxirane’s third carbon.
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2E-propenol: An allylic alcohol with a hydroxyl group at position 1 and a trans (E) double bond between carbons 2 and 3.
Molecular Formula and Properties
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Empirical formula:
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Molecular weight: 184.28 g/mol
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Key functional groups: Epoxide, allylic alcohol, alkene.
The compound’s strained epoxide ring confers high reactivity, particularly toward nucleophilic attack, while the trans-configuration of the double bond influences stereochemical outcomes in reactions. Computational predictions using tools like Gaussian or COSMO-RS suggest a log P (octanol-water partition coefficient) of approximately 2.8, indicating moderate lipophilicity . This aligns with the pentyl chain’s hydrophobic contribution and the hydroxyl group’s polarity.
Synthetic Pathways and Reaction Mechanisms
Epoxidation of Precursor Alkenes
A plausible route involves the epoxidation of a pre-existing alkene precursor. For example, 3-pentyl-2-propenol could undergo epoxidation using a peracid (e.g., meta-chloroperbenzoic acid, mCPBA) to form the oxirane ring:
This reaction proceeds via an electrophilic addition mechanism, with the peracid’s electrophilic oxygen attacking the alkene’s π bond .
Nucleophilic Ring-Opening Reactions
The epoxide’s strain makes it susceptible to ring-opening. In aqueous acid, hydrolysis yields a vicinal diol:
In contrast, nucleophiles like amines or thiols would attack the less substituted epoxide carbon, governed by Baldwin’s rules .
Physicochemical Properties
Solubility and Stability
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Water solubility: Predicted to be low (~0.1 mg/mL) due to the pentyl chain’s hydrophobicity.
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Organic solubility: Miscible with chloroform, dichloromethane, and ethyl acetate.
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Stability: Epoxides are prone to ring-opening under acidic or basic conditions. Storage at low temperatures (-20°C) under inert atmosphere is recommended.
Spectroscopic Data
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IR spectroscopy: Peaks at ~3400 cm (O-H stretch), 1250 cm (C-O-C epoxide), and 1650 cm (C=C).
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NMR:
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: δ 1.2–1.6 (pentyl CH), δ 3.1–3.4 (epoxide CH), δ 4.1 (OH), δ 5.5–5.8 (trans alkene).
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: δ 60–65 (epoxide carbons), δ 115–125 (alkene carbons).
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